molecular formula C16H16BrNO2 B5553572 N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide

Cat. No. B5553572
M. Wt: 334.21 g/mol
InChI Key: MCLXEAXCSAMSTM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide belongs to a class of organic compounds known for their varied applications in chemistry and biology. The compound is characterized by its unique structure, which includes a bromo-methylphenyl group and a phenoxypropanamide moiety. This structure contributes to its distinctive chemical and physical properties, making it a compound of interest in various research fields.

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide typically involves multi-step organic reactions starting from commercially available substrates. High yields and purity are often achieved, indicating a lack of significant side reactions and by-products. The chemical structures of the synthesized compounds are generally confirmed by spectroscopic methods such as 1H NMR and mass spectral data (Loganathan, Velupillai, M. Shingare, & D.V.Mane, 2015).

Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms within the compound. X-ray diffraction techniques are commonly used to determine the precise molecular geometry. For instance, compounds with similar structural frameworks have been studied, revealing detailed geometric parameters and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Moreno-Fuquen, R., David E. Quintero, Fabio Zuluaga, C. Grande, & Alan R. Kennedy, 2011).

Chemical Reactions and Properties

The compound’s reactivity is influenced by the presence of the bromo and phenoxy groups. These functional groups can undergo various chemical reactions, such as palladium-catalyzed coupling reactions, contributing to the compound's versatility in organic synthesis. The chemical reactivity can be tailored based on the desired chemical transformations and target molecules (Wakui, H., Satoshi Kawasaki, T. Satoh, M. Miura, & M. Nomura, 2004).

Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the development of novel compounds with potential applications in various domains, including the synthesis of thiourea derivatives with significant antibacterial and antibiofilm properties. For instance, the synthesis of acylthioureas demonstrated potential for novel anti-microbial agents with significant effects on strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities (Carmen Limban et al., 2011). Similarly, the exploration of Schiff base compounds containing oxygen, nitrogen, and sulfur donors has shown their efficacy as corrosion inhibitors, highlighting their chemical versatility and potential industrial applications (H. D. Leçe et al., 2008).

Biological and Medicinal Research

In the realm of biological and medicinal research, the study of enzyme reactions, such as the N-demethylation of tertiary amines, provides insights into the metabolic processes involving similar chemical structures, indicating the relevance of such compounds in understanding drug metabolism and pharmacokinetics (M. Abdel-Monem, 1975). Furthermore, investigations into the phenylpropanoid pathway and the role of polyphenols in plants under abiotic stress have elucidated the biochemical and molecular mechanisms related to the activation of phenylpropanoid metabolism, suggesting potential agricultural applications (Anket Sharma et al., 2019).

Environmental Studies

From an environmental perspective, the study on bromophenols from the marine red alga Rhodomela confervoides highlights the occurrence and potential impact of similar brominated compounds in marine ecosystems, providing a basis for understanding the ecological roles and possible toxicological impacts of such substances (N. Xu et al., 2003).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-12-7-8-15(14(17)11-12)18-16(19)9-10-20-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXEAXCSAMSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide

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